molecular formula C28H27NO5 B2361881 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-41-5

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2361881
CAS No.: 866727-41-5
M. Wt: 457.526
InChI Key: NMNKKAQIECHWNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic methods may be used to study the electronic properties of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis for Pharmaceutical Compounds : A study highlighted the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing methodologies relevant for producing pharmaceutically active compounds, potentially applicable to compounds like 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one (Bänziger et al., 2000).
  • Metabolite Synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) : Research on the efficient syntheses of metabolites of TAK-603 highlights the application of similar compounds in understanding drug metabolism and pharmacological properties (Mizuno et al., 2006).

Potential Biological Applications

  • Antimycobacterial Activity : A study on the microwave-assisted synthesis of benzopyrazolo[3,4-b]quinolindiones revealed that some derivatives show significant antimycobacterial activity, suggesting that compounds with similar structures might also exhibit biological activities (Quiroga et al., 2014).
  • Neurotropic and Psychotropic Properties : The investigation of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones for their psycho- and neurotropic effects in vivo suggests that derivatives like this compound could be explored for similar potential psychoactive properties (Podolsky et al., 2017).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro and in vivo studies, as well as computational methods such as molecular docking .

Safety and Hazards

Information on the safety and hazards of a compound can be obtained from Material Safety Data Sheets (MSDS). These provide information on the potential health effects, safe handling procedures, and emergency procedures .

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-18-9-11-20(12-10-18)27(30)23-17-29(16-19-7-6-8-21(13-19)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKKAQIECHWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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